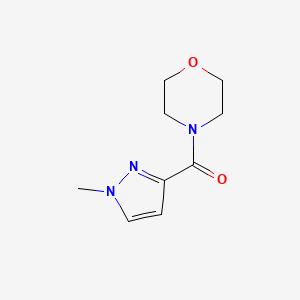

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone

説明

特性

IUPAC Name |

(1-methylpyrazol-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZNOSGDKWEBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution Reactions

The carbonyl carbon in (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is electrophilic, making it susceptible to nucleophilic attack. Key reactions include:

For example, reaction with ethylmagnesium bromide yields a tertiary alcohol, while hydrazine forms hydrazones that can cyclize under acidic conditions .

Oxidation Reactions

The morpholine ring and pyrazole substituents influence oxidation pathways:

Oxidation with KMnO₄ under acidic conditions selectively cleaves the morpholine ring, producing pyrazole-carboxylic acid intermediates.

Reduction Reactions

The ketone group undergoes reduction to secondary alcohols:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Secondary alcohol with retention of pyrazole and morpholine rings | |

| LiAlH₄ | Dry ether, reflux | Complete reduction to methane derivatives (rare, requires harsh conditions) |

Sodium borohydride (NaBH₄) selectively reduces the carbonyl group without affecting the heterocyclic rings.

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles:

For instance, condensation with thiourea under acidic conditions yields pyrazolo-pyrimidine hybrids, which are pharmacologically relevant .

Mechanistic Insights

-

Steric Effects : The 1-methyl group on the pyrazole ring hinders nucleophilic attack at the adjacent nitrogen, directing reactivity toward the carbonyl carbon .

-

Electronic Effects : The morpholine ring’s electron-donating oxygen stabilizes transition states during nucleophilic substitutions, enhancing reaction rates .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions by stabilizing ionic intermediates .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its hybrid structure:

| Compound | Key Reactivity Differences |

|---|---|

| Morpholino(pyrazol-5-yl)methanone | Higher susceptibility to oxidation due to unprotected pyrazole nitrogen |

| (Pyrazol-4-yl)(piperidin-1-yl)methanone | Reduced nucleophilic substitution due to steric bulk of piperidine vs. morpholine |

科学的研究の応用

Pharmacological Properties

The compound exhibits promising pharmacological properties, primarily attributed to the pyrazole ring, which is known for its diverse biological activities including anti-inflammatory, analgesic, and antitumor effects. The morpholine moiety enhances solubility and bioavailability, making it a valuable candidate in drug development. Research indicates that compounds similar to (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone can interact with specific molecular targets such as enzymes and receptors, influencing their activity and leading to therapeutic effects.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in treating various conditions:

- Calcimimetics Development : A study focused on optimizing substituted pyrazole derivatives as type II calcimimetics for treating secondary hyperparathyroidism demonstrated the potential of pyrazole compounds in modulating calcium-sensing receptor activity .

- Antitumor Activity : Research has shown that pyrazole-based compounds can inhibit tumor growth in vivo, suggesting that this compound may possess similar anticancer properties .

Pesticidal Applications

The unique structure of this compound allows it to serve as a lead compound in developing new pesticides. Its potential to interact with biological systems makes it suitable for targeting specific pests while minimizing environmental impact. Research into similar compounds has indicated effectiveness against a range of agricultural pests, enhancing crop protection strategies.

Polymer Development

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. These enhancements are particularly beneficial in developing advanced materials for various industrial applications.

Data Table: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone | Different substitution on pyrazole | Potentially different pharmacological effects |

| 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Contains benzimidazole moiety | Varied biological activities compared to this compound |

作用機序

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Variations

The table below summarizes key structural and functional differences between (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone and its analogs:

Physicochemical and Pharmacological Insights

- Solubility and Lipophilicity: The morpholino group enhances aqueous solubility compared to analogs like the trifluoromethyl-containing compound from , which exhibits higher lipophilicity due to its hydrophobic substituents .

- Crystallinity: Halogenated derivatives (e.g., ) demonstrate improved crystallinity and stability via halogen-bonding and π–π stacking, whereas non-halogenated analogs may require co-crystallization agents .

- Bioactivity: While direct data for the target compound is unavailable, morpholino-containing pyrazoles are explored for antiviral activity (e.g., enterovirus inhibition in ) and kinase modulation .

Key Research Findings

- Structural Flexibility: The morpholino methanone group allows conformational flexibility, as seen in the non-planar geometry of halogenated analogs .

- Synthetic Scalability : Morpholine amide-based syntheses () are scalable but may require optimization for sterically hindered pyrazole derivatives.

生物活性

(1-methyl-1H-pyrazol-3-yl)(morpholino)methanone is a heterocyclic compound that combines a pyrazole ring with a morpholine moiety. This unique structure is believed to contribute to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will explore the synthesis, biological mechanisms, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is conducted in dichloromethane under reflux conditions, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate enzyme activity or receptor binding, leading to various therapeutic effects. The exact pathways and targets depend on the context of use, but preliminary studies suggest that it could influence key signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antibacterial activity .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in vitro against several human cancer cell lines. For example, studies have reported that derivatives with similar structures demonstrate cytotoxic effects on cancer cells, leading to reduced cell viability. The IC50 values for these compounds often fall within the range of 10–50 µM, indicating promising anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone | Different substitution on pyrazole | Potentially different pharmacological effects |

| 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Contains benzimidazole moiety | Varied biological activities compared to this compound |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of pyrazole derivatives. For example:

- Study on MAGL Inhibition : A series of pyrazole derivatives were evaluated for their ability to inhibit monoacylglycerol lipase (MAGL), an important target in pain management and inflammation. One derivative showed an IC50 value of 6.8 µM, indicating strong inhibitory potential .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in human cancer cell lines such as RKO and MCF-7, with observed IC50 values indicating effective cytotoxicity at relatively low concentrations .

Q & A

Q. What are the recommended synthetic routes for (1-methyl-1H-pyrazol-3-yl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling morpholine with pyrazole derivatives under controlled conditions. Key steps include:

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (50–80°C) to minimize side reactions .

- Purification via column chromatography or recrystallization, monitored by TLC or HPLC to ensure purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify connectivity of the pyrazole and morpholine moieties .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer :

- The compound is moderately soluble in polar solvents (e.g., DMSO, ethanol) due to its heterocyclic and carbonyl groups .

- Stability tests under varying temperatures (4°C, room temperature) and inert atmospheres (N₂) are recommended to prevent degradation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

- Recrystallization using ethanol or acetonitrile for high-purity crystals .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR shifts or MS fragmentation patterns) when characterizing novel analogs?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

- Compare experimental MS data with computational predictions (e.g., DFT-based fragmentation simulations) .

- Explore isotopic labeling to trace unexpected fragmentation pathways .

Q. What strategies are effective for designing bioactivity assays targeting specific enzymes/receptors, given the compound’s hybrid pharmacophoric structure?

- Methodological Answer :

- Molecular docking to predict binding affinity with targets (e.g., kinases, GPCRs) using the pyrazole-morpholine scaffold .

- In vitro enzyme inhibition assays (e.g., fluorometric or colorimetric methods) to validate computational predictions .

- Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents .

Q. How do steric and electronic effects of substituents on the pyrazole ring impact biological activity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., nitro, halogens) to modulate electron density and reactivity .

- Perform competitive binding assays to assess how substituent size affects target interaction .

- Use X-ray crystallography to resolve 3D structures of ligand-target complexes and identify steric clashes .

Q. How can computational methods (e.g., DFT, molecular docking) rationalize the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT calculations to map electron distribution and predict reactive sites for substitution/addition reactions .

- Pharmacophore modeling to identify key interaction motifs (e.g., hydrogen bonds with morpholine oxygen) .

- MD simulations to study conformational flexibility in aqueous vs. lipid environments .

Q. What mechanistic insights can be gained from studying kinetic parameters or intermediate trapping during synthesis?

- Methodological Answer :

- In situ FTIR or Raman spectroscopy to monitor reaction progress and detect transient intermediates .

- Kinetic isotope effects (KIE) to elucidate rate-determining steps in coupling reactions .

- Quench experiments with trapping agents (e.g., TEMPO) to isolate reactive intermediates .

Q. How can hybrid pharmacophore design enhance multitarget activity while minimizing off-target effects?

- Methodological Answer :

- Combine pyrazole (hydrogen-bond acceptor) and morpholine (solubility enhancer) to balance target affinity and pharmacokinetics .

- Use polypharmacology screening (e.g., kinase panels) to identify synergistic or antagonistic effects .

- Optimize logP and polar surface area (PSA) via substituent modification to improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。